Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

Description

BenchChem offers high-quality Ethyl 2-methyl-6-(trifluoromethyl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methyl-6-(trifluoromethyl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-3-16-9(15)7-4-5-8(10(11,12)13)14-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUMOTRXCZMICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468682 | |

| Record name | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380355-65-7 | |

| Record name | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-methyl-6-(trifluoromethyl)nicotinate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agrochemical research. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among fluorinated moieties, the trifluoromethyl group (CF₃) is of particular interest due to its strong electron-withdrawing nature and steric bulk. This guide provides a comprehensive technical overview of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, a key heterocyclic building block that embodies the convergence of these principles. As an important intermediate in the synthesis of agrochemicals, its chemistry and properties are of significant interest to researchers in crop protection and those exploring the broader utility of trifluoromethylated pyridines in bioactive compound discovery.

Chemical Structure and Properties

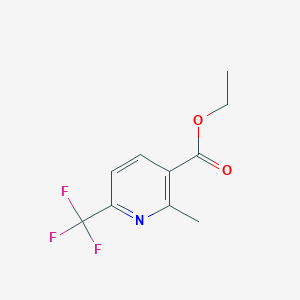

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is a substituted pyridine derivative with the chemical formula C₁₀H₁₀F₃NO₂. Its structure features a pyridine ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and an ethyl ester at the 3-position (nicotinate).

Molecular Structure:

Caption: Chemical structure of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1] |

| Molecular Weight | 233.19 g/mol | [1] |

| CAS Number | 380355-65-7 | [2] |

| Appearance | Not specified in available literature; likely a colorless to pale yellow liquid or low-melting solid. | |

| Purity | Commercially available up to 98% | [1] |

Synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

The synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate can be achieved through a multi-step process, as detailed in patent literature. A key application of this compound is as an intermediate in the production of the herbicide fluroxypyr.[3][4] The following synthesis protocol is based on a disclosed method.[5]

Reaction Scheme:

Caption: Synthetic workflow for Ethyl 2-methyl-6-(trifluoromethyl)nicotinate.

Experimental Protocol:

Step 1: Synthesis of Intermediate IA (Enol and Keto forms) [5]

-

To a single-necked flask, add ethyl acetoacetate (6 g, 46.5 mmol) and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (8 g, 47.6 mmol).

-

Cool the mixture in an ice-water bath.

-

Slowly add a solution of sodium ethoxide (56 mmol) in ethanol.

-

After the addition is complete, stir the reaction mixture at 0°C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until completion.

-

Pour the reaction mixture into 50 mL of dilute hydrochloric acid.

-

Extract the aqueous layer three times with ethyl acetate (60 mL each).

-

Combine the organic phases and wash with a saturated sodium chloride solution.

-

Separate the organic phase and concentrate under reduced pressure to obtain a brown liquid (11.96 g).

-

The crude product can be purified by column chromatography to yield the analytical sample of Intermediate IA.

Step 2: Synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate [5]

-

The crude Intermediate IA from the previous step is subjected to a cyclization and aromatization reaction.

-

This is typically achieved by reaction with a source of ammonia, which facilitates the ring closure to form the pyridine core.

-

The specific conditions for this step (e.g., solvent, temperature, and source of ammonia) can be optimized to maximize the yield of the final product.

Note: The patent (CN114716320A) provides the general pathway but may not detail all the optimized parameters for large-scale production.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized Ethyl 2-methyl-6-(trifluoromethyl)nicotinate. While specific spectral data is not widely published, the following techniques are standard for the structural elucidation of such compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be used to identify the protons of the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the aromatic protons on the pyridine ring.

-

¹³C NMR spectroscopy would confirm the number of unique carbon atoms and their chemical environments, including the carbons of the trifluoromethyl group, the ester, the methyl group, and the pyridine ring.[5]

-

¹⁹F NMR spectroscopy would show a characteristic signal for the trifluoromethyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as the C=O stretch of the ester and the C-F bonds of the trifluoromethyl group.

Applications in Research and Development

The primary documented application of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is as a key intermediate in the synthesis of the herbicide fluroxypyr .[3][4][6] Fluroxypyr is a systemic herbicide used for the control of broadleaf weeds.

Significance in Agrochemical Synthesis:

The trifluoromethyl group on the pyridine ring is crucial for the biological activity of many agrochemicals. It can enhance the efficacy of the active ingredient by:

-

Increasing Metabolic Stability: The strong C-F bonds are resistant to enzymatic degradation, prolonging the compound's activity in the target organism.

-

Modulating Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule, which can improve its uptake and transport within the plant.

-

Altering Electronic Properties: The electron-withdrawing nature of the CF₃ group can influence the binding of the molecule to its target enzyme or receptor.

Potential in Medicinal Chemistry:

While its primary current use is in the agrochemical sector, substituted nicotinic acid derivatives are a well-established class of compounds in medicinal chemistry with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[7] The presence of a trifluoromethyl group can be advantageous in drug design for the same reasons it is beneficial in agrochemicals. Therefore, Ethyl 2-methyl-6-(trifluoromethyl)nicotinate represents a valuable building block for the synthesis of novel pharmaceutical candidates.

Safety and Handling

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is classified as an irritant.[2] Appropriate safety precautions should be taken when handling this compound.

Hazard Statements: [8]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H402: Harmful to aquatic life.

Precautionary Statements: [8]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety and handling information.

Conclusion

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is a valuable fluorinated building block with demonstrated utility in the synthesis of agrochemicals, particularly the herbicide fluroxypyr. The presence of the trifluoromethyl group imparts desirable properties that are of significant interest in the design of bioactive molecules. While detailed physicochemical and spectral data are not extensively available in the public domain, the synthetic pathway is accessible through patent literature. This guide provides a foundational understanding of this compound for researchers and professionals in drug discovery and agrochemical development, highlighting its potential for the creation of novel and effective chemical entities.

References

-

The Royal Society of Chemistry. Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. [Link]

-

Eichhorn, et al. Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. [Link]

- Google Patents.

- Google Patents. CN104592103A - Method for synthesizing fluroxypyr ester.

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

-

AERU, University of Hertfordshire. Fluroxypyr (Ref: DOW 43304-H). [Link]

- Google Patents. Medicament intermediate and preparation method of fluroxypyr 1-methylheptyl ester.

-

PubMed. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. [Link]

- Google Patents.

-

Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

Supporting Information. Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4a). [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. 380355-65-7 Cas No. | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | Apollo [store.apolloscientific.co.uk]

- 3. CN104592103A - Method for synthesizing fluroxypyr ester - Google Patents [patents.google.com]

- 4. Fluroxypyr (Ref: DOW 43304-H) [sitem.herts.ac.uk]

- 5. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN106187872A - A kind of preparation method of fluroxypyr - Google Patents [patents.google.com]

- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Foreword: Unveiling the Therapeutic Potential of a Novel Nicotinate Derivative

An In-Depth Technical Guide to the Biological Activity of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is my privilege to present this technical guide on the biological activities of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate. This document is designed to be a comprehensive resource, providing not only a thorough overview of the existing, albeit nascent, understanding of this compound but also a forward-looking roadmap for its future investigation. We will delve into its potential therapeutic applications, hypothesized mechanisms of action, and the detailed experimental protocols required to validate these claims. Our approach is grounded in scientific integrity, drawing insights from structurally similar molecules to build a robust framework for your research endeavors.

Introduction to Ethyl 2-methyl-6-(trifluoromethyl)nicotinate: A Compound of Interest

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is a substituted pyridine derivative with a chemical structure that suggests a rich potential for biological activity. The presence of the trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability, while the nicotinate core is a well-established pharmacophore found in numerous bioactive molecules. While direct research on this specific compound is limited, its structural analogs have shown promising results in various therapeutic areas, including anti-inflammatory and anticancer applications. This guide will synthesize the available data to present a compelling case for the further investigation of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate as a lead compound in drug discovery.

Chemical Structure:

Key Structural Features and Their Implications:

-

Ethyl Nicotinate Backbone: The foundational scaffold for various biologically active compounds.

-

2-Methyl Group: Can influence steric interactions with target proteins and modulate metabolic stability.

-

6-Trifluoromethyl Group: Enhances lipophilicity, potentially improving cell penetration and metabolic resistance.[1]

Potential Anti-Inflammatory Activity: A Mechanistic Exploration

The structural similarity to other anti-inflammatory agents suggests that Ethyl 2-methyl-6-(trifluoromethyl)nicotinate may possess potent anti-inflammatory properties. A related compound, Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate, has demonstrated significant inhibitory effects on the 5-lipoxygenase (5-LOX) enzyme, a key player in the inflammatory cascade.[2]

Hypothesized Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

The 5-LOX pathway is responsible for the synthesis of leukotrienes, which are potent pro-inflammatory mediators. Inhibition of this pathway is a validated strategy for the treatment of inflammatory diseases. We hypothesize that Ethyl 2-methyl-6-(trifluoromethyl)nicotinate could act as a 5-LOX inhibitor, thereby reducing the production of leukotrienes and mitigating the inflammatory response.

Signaling Pathway Diagram:

Caption: Hypothesized inhibition of the 5-LOX pathway by Ethyl 2-methyl-6-(trifluoromethyl)nicotinate.

Experimental Protocol: In Vitro 5-LOX Inhibition Assay

This protocol outlines a self-validating system to assess the 5-LOX inhibitory potential of the target compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate on 5-lipoxygenase activity.

Materials:

-

Human recombinant 5-LOX enzyme

-

Arachidonic acid (substrate)

-

Zileuton (positive control)

-

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (test compound)

-

Assay buffer (e.g., Tris-HCl)

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate in a suitable solvent (e.g., DMSO). Create a serial dilution to obtain a range of test concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the 5-LOX enzyme. Incubate for a pre-determined time at room temperature.

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 234 nm) over time to monitor the formation of leukotrienes.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Data Presentation:

| Compound | IC50 (µM) |

| Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | TBD |

| Zileuton (Positive Control) | Expected literature value |

Potential Anticancer Activity: Targeting Cellular Proliferation

The structural analog, Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate, has shown promise in anticancer research, with preliminary studies indicating its ability to inhibit the proliferation of various cancer cell lines.[1] This suggests that our target compound may also possess cytotoxic activity against cancer cells.

Hypothesized Mechanism of Action: Disruption of Microtubule Assembly

One of the proposed mechanisms for the anticancer activity of related compounds is the inhibition of tubulin polymerization.[1] Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. We hypothesize that Ethyl 2-methyl-6-(trifluoromethyl)nicotinate may bind to tubulin, preventing its polymerization into microtubules and thereby exerting its anticancer effects.

Workflow Diagram:

Caption: Hypothesized disruption of microtubule polymerization by Ethyl 2-methyl-6-(trifluoromethyl)nicotinate.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a reliable method to assess the cytotoxic effects of the target compound on cancer cell lines.

Objective: To determine the IC50 of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)[3][4]

-

Normal cell line (e.g., Vero kidney cells) for selectivity assessment[3]

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (test compound)

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate and the positive control. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Data Presentation:

| Cell Line | IC50 (µM) of Target Compound | IC50 (µM) of Doxorubicin |

| MDA-MB-231 | TBD | Expected literature value |

| A549 | TBD | Expected literature value |

| Vero | TBD | Expected literature value |

Synthesis and Characterization

While this guide focuses on biological activity, a brief overview of the synthesis is pertinent for researchers. The synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate can be achieved through multi-step reactions involving the construction of the substituted pyridine ring followed by esterification. A general synthetic approach might involve the reaction of a suitable trifluoromethyl-substituted pyridine precursor with an ethylating agent.[5][6]

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety and Handling

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate should be handled with care in a laboratory setting. It is known to cause skin, eye, and respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate presents a compelling opportunity for further investigation as a potential therapeutic agent. The preliminary evidence from its structural analogs strongly suggests promising anti-inflammatory and anticancer activities. This guide provides a foundational framework for researchers to explore these possibilities through robust and well-defined experimental protocols. Future research should focus on:

-

In-depth mechanistic studies: To elucidate the precise molecular targets and signaling pathways involved.

-

In vivo efficacy studies: To evaluate the therapeutic potential in animal models of inflammation and cancer.

-

Structure-activity relationship (SAR) studies: To optimize the chemical structure for improved potency and selectivity.

By systematically addressing these research avenues, the scientific community can unlock the full therapeutic potential of this promising compound.

References

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. Available at: [Link]

-

Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo. MDPI. Available at: [Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. National Institutes of Health (NIH). Available at: [Link]

-

ANALYTICAL AND BIOLOGICAL ACTIVITY STUDY OF ONE OF THE ISOLATED EXTRACTS OF TRUFFLES ETHYL 6-METHYL-2-OXO-4-(2- THENYL)-1,2,3,4-TETRAHYDROPERIMIDINE-5-CARBOXYLATE (EMOTTC) AGAINST THREE OF CANDIDA SPECIES. ResearchGate. Available at: [Link]

-

Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. National Institutes of Health (NIH). Available at: [Link]

-

Secondary Metabolites with Herbicidal and Antifungal Activities from Marine-Derived Fungus Alternaria iridiaustralis. National Institutes of Health (NIH). Available at: [Link]

-

Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. MDPI. Available at: [Link]

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. SciSpace. Available at: [Link]

-

Establishing a minimal erythema concentration of methyl nicotinate for optimum evaluation of anti-inflammatories. PubMed. Available at: [Link]

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Open. Available at: [Link]

-

methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. ResearchGate. Available at: [Link]

- Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps. Google Patents.

-

2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid. PubChem. Available at: [Link]

Sources

- 1. Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate | 445-71-6 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 5. environmentclearance.nic.in [environmentclearance.nic.in]

- 6. WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents [patents.google.com]

- 7. 380355-65-7 Cas No. | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | Apollo [store.apolloscientific.co.uk]

Technical Dossier: The Role of the Trifluoromethyl Group in Ethyl 2-methyl-6-(trifluoromethyl)nicotinate Bioactivity

Executive Summary

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (CAS: 380355-65-7) represents a "privileged scaffold" in modern medicinal and agrochemical chemistry.[1] While often categorized simply as a building block, its structural architecture—specifically the strategic placement of the trifluoromethyl (

This guide deconstructs the molecular rationale behind this scaffold. We move beyond basic descriptions to analyze how the

Physicochemical Profile & The "Fluorine Effect"

The introduction of a trifluoromethyl group into the pyridine ring is not merely a steric modification; it is an electronic overhaul of the aromatic system.

Comparative Electronic Landscape

| Property | Non-Fluorinated Analog (Ethyl 2,6-dimethylnicotinate) | Fluorinated Target (6- | Impact on Bioactivity |

| Hammett Constant ( | -0.17 (Methyl) | 0.54 ( | Strong electron withdrawal reduces electron density on the ring.[1] |

| Pyridine Basic (pKa) | ~6.0 | < 3.0 | Reduced basicity prevents protonation at physiological pH, improving membrane permeability.[1] |

| Lipophilicity (LogP) | ~1.8 | ~2.6 | Enhanced hydrophobic interaction; critical for crossing plant cuticles or blood-brain barriers.[1] |

| Metabolic Liability | High (C6-Methyl oxidation) | Null | The C-F bond (116 kcal/mol) blocks oxidative metabolism at the C6 position.[1] |

The Metabolic Blockade Mechanism

In non-fluorinated pyridines, the C6 position is a primary site for metabolic oxidation by Cytochrome P450 enzymes (or plant equivalents), leading to rapid clearance.[1] The

Structural Biology & Mechanism of Action

The bioactivity of this scaffold is best exemplified by its role in Bicyclopyrone , a herbicide that inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1]

HPPD Inhibition Mechanism

The ethyl ester is hydrolyzed to the free acid, which then coordinates with the iron (

-

Iron Chelation: The 3-carbonyl and 2-hydroxyl groups (formed after further derivatization) create a bidentate ligand for

.[1] -

Hydrophobic Pocket Filling: The 6-

group sits in a specific hydrophobic pocket of the enzyme. This interaction is entropically favorable, displacing water molecules and locking the inhibitor in place. -

Electronic Tuning: The electron-withdrawing nature of the

group at C6 acidifies the enol proton at C2/C3, optimizing the pKa for stronger metal chelation.

Visualization: Mode of Action Pathway

Figure 1: Mechanism of Action for 6-trifluoromethylnicotinate derivatives in HPPD inhibition.[1][2][3][4][5][6][7][8]

Synthetic Pathways[1][4][9]

For the application scientist, accessing this scaffold efficiently is paramount.[1] The synthesis typically avoids direct trifluoromethylation of pyridine (which is non-selective) and instead employs a cyclization strategy using fluorinated building blocks.[1]

The "Industrial" Cyclization Route

This route uses Ethyl 4,4,4-trifluoroacetoacetate as the fluorine source.[1]

Step-by-Step Protocol:

-

Precursor Preparation: Ethyl trifluoroacetate is condensed with ethyl acetate (Claisen condensation) to yield Ethyl 4,4,4-trifluoroacetoacetate.[1][9][10]

-

Enamine Formation: The beta-keto ester is reacted with an ammonia source or an enamine (e.g., ethyl 3-aminocrotonate).[1]

-

Hantzsch-Type Cyclization: The components undergo a condensation-cyclization sequence to form the pyridine ring.

-

Aromatization: If a dihydropyridine is formed initially, an oxidation step (using DDQ or

) converts it to the fully aromatic nicotinate.[1]

Visualization: Synthetic Workflow

Figure 2: Convergent synthesis of the ethyl 2-methyl-6-(trifluoromethyl)nicotinate scaffold.

Experimental Protocol: Lab-Scale Synthesis

Objective: Preparation of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate via modified Hantzsch synthesis.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)[1]

-

Ethyl 3-aminocrotonate (1.0 eq)[1]

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation[1]

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 4,4,4-trifluoroacetoacetate (10 mmol) and Ethyl 3-aminocrotonate (10 mmol) in ethanol (20 mL).

-

Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of starting materials.

-

Oxidation (if necessary): If the intermediate dihydropyridine is isolated, treat with DDQ (1.1 eq) in dichloromethane at room temperature for 1 hour to aromatize.

-

Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine.[1] Dry over

. -

Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Validation: Confirm structure via

-NMR (characteristic singlet around -68 ppm) and

Safety Note: Trifluoromethyl precursors can be volatile and lachrymatory. Work in a well-ventilated fume hood.

References

-

Synthesis of Trifluoromethylpyridines: Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. (2026).[1][11] NBinno. Link[1]

-

Bioactivity & HPPD Inhibition: Design, Synthesis, and Biological Activity of Novel Triketone-Containing Phenoxy Nicotinyl Inhibitors of HPPD. (2024).[1][12] PubMed. Link

-

Compound Data: Ethyl 2-methyl-6-(trifluoromethyl)nicotinate Compound Summary. PubChem.[11] Link[1]

-

Bicyclopyrone Chemistry: Bicyclopyrone: A Broad-Spectrum Herbicide.[11][13] (2025).[1][2][11] AERU PPDB. Link

-

Fluorine in Medicinal Chemistry: The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. (2025).[1][2][11] BenchChem. Link[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ibogaine - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Design, Synthesis, and Biological Activity of Novel Triketone-Containing Phenoxy Nicotinyl Inhibitors of HPPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. environmentclearance.nic.in [environmentclearance.nic.in]

- 9. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 10. guidechem.com [guidechem.com]

- 11. Bicyclopyrone | C19H20F3NO5 | CID 11188745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. quora.com [quora.com]

- 13. Bicyclopyrone (Ref: NOA449280) [sitem.herts.ac.uk]

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate: A Technical Guide to Synthesis and Application

Executive Summary

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (CAS: 380355-65-7) serves as a critical fluorinated building block in modern medicinal chemistry and agrochemical development.[1] Its structural uniqueness lies in the strategic placement of a trifluoromethyl (

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | Ethyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate |

| CAS Number | 380355-65-7 |

| Molecular Formula | |

| Molecular Weight | 233.19 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | ~245°C (Predicted) |

| Density | 1.258 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeOH; insoluble in water |

| Key Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.) |

Synthesis Protocol: The Modified Hantzsch Condensation

The most robust route to Ethyl 2-methyl-6-(trifluoromethyl)nicotinate avoids the harsh conditions of direct fluorination.[1] Instead, it utilizes a cyclocondensation approach involving a trifluoromethylated enone and an amino-crotonate.[1] This method ensures regioselectivity and high yields.[1]

Phase 1: Precursor Synthesis (ETFBO)

Target:4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

This intermediate provides the

-

Reagents: Trifluoroacetic anhydride (TFAA), Ethyl vinyl ether, Pyridine (base).

-

Procedure:

-

Cool ethyl vinyl ether (1.0 eq) in dichloromethane (DCM) to 0°C.

-

Add pyridine (1.1 eq) followed by dropwise addition of TFAA (1.05 eq).[1]

-

Mechanism:[4][5][6][7][8][9][10] Acylation of the vinyl ether occurs.[1]

-

Critical Control Point: Maintain temperature <5°C to prevent polymerization.

-

Warm to room temperature (RT) and stir for 12 hours.

-

Workup: Wash with dilute HCl, dry over

, and concentrate. -

Validation:

NMR should show a singlet around -78 ppm.[1]

-

Phase 2: Cyclocondensation

Target:Ethyl 2-methyl-6-(trifluoromethyl)nicotinate [1]

-

Reagents: ETFBO (from Phase 1), Ethyl 3-aminocrotonate.[1]

-

Procedure:

-

Dissolve ETFBO (1.0 eq) in ethanol.[1]

-

Add Ethyl 3-aminocrotonate (1.0 eq).[1] This reagent provides the

fragment.[1] -

Reflux the mixture for 4–6 hours.

-

Mechanism:[4][5][6][7][8][9][10] Michael addition of the enamine to the enone, followed by cyclization and elimination of ethanol/water.

-

Purification: Remove solvent under vacuum.[1][5] The residue is typically purified via silica gel chromatography (Hexane/EtOAc gradient).[1]

-

Visual Workflow (DOT Diagram)

Caption: Convergent synthesis via ETFBO and Ethyl 3-aminocrotonate to ensure correct regiochemistry of the CF3 group.

Reactivity & Derivatization Map

Once synthesized, the ester functionality at C3 serves as the primary handle for further diversification, while the C6-CF3 group remains inert, providing metabolic armor.

A. Hydrolysis to Nicotinic Acid

-

Reagents: LiOH (THF/Water) or NaOH (MeOH/Water).[1]

-

Outcome: Yields 2-methyl-6-(trifluoromethyl)nicotinic acid .[1]

-

Utility: This acid is the direct precursor for amide coupling reactions to attach pharmacophores (e.g., in kinase inhibitors).

B. Reduction to Alcohol

-

Reagents:

(THF, 0°C) or DIBAL-H.[1] -

Outcome: Yields (2-methyl-6-(trifluoromethyl)pyridin-3-yl)methanol .[1]

-

Utility: Precursor for benzylic halides or aldehydes used in reductive aminations.[1]

C. Benzylic Oxidation (C2-Methyl)

-

Reagents:

(Selenium dioxide) or NBS/AIBN.[1] -

Outcome: Can oxidize the C2-methyl to an aldehyde or brominate it.[1]

-

Note: The electron-withdrawing CF3 group at C6 deactivates the ring, making the C2-methyl less acidic than in non-fluorinated pyridines, often requiring harsher conditions for functionalization.[1]

Caption: Divergent synthesis pathways from the core ester scaffold.[1]

Applications in Medicinal Chemistry

Pharmacophore Justification

The 2-methyl-6-(trifluoromethyl)pyridine motif is a bioisostere for other aromatic systems but offers distinct advantages:

-

Metabolic Stability: The

group blocks metabolic oxidation at the C6 position, a common soft spot in pyridine drugs. -

Lipophilicity: The fluorine atoms increase logP, facilitating membrane permeability and blood-brain barrier (BBB) crossing, essential for CNS drugs.[1]

-

Electronic Modulation: The strong electron-withdrawing nature of

reduces the basicity of the pyridine nitrogen, altering pKa and hydrogen-bonding capability with target proteins.[1]

Case Studies & Scaffold Usage

While this specific ethyl ester is an intermediate, its hydrolyzed acid form is a substructure in several high-value research areas:

-

Kinase Inhibitors: Used in the design of PI3K and tyrosine kinase inhibitors where the pyridine ring acts as a hinge binder.

-

Agrochemicals: The scaffold is homologous to herbicides like Picoxystrobin analogues, where the CF3-pyridine moiety provides environmental stability and potency.[1]

-

TRPV1 Antagonists: Research into pain management has utilized trifluoromethyl-pyridine amides to modulate transient receptor potential channels.[1]

Safety & Handling Protocols

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations, especially those involving TFAA or heating the pyridine derivative, must be performed in a fume hood.

-

Spill Response: Absorb with inert material (vermiculite).[1] Do not flush into surface water; the CF3 group is persistent in the environment.

-

Storage: Store in a cool, dry place under inert atmosphere (

) to prevent slow hydrolysis of the ester.

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Hantzsch-type)

-

Medicinal Chemistry Applications

-

Safety Data

Sources

- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 2. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-6-(trifluoromethyl)pyridine | C7H6F3N | CID 14761452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

- 7. guidechem.com [guidechem.com]

- 8. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 10. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate - Google Patents [patents.google.com]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate: A Strategic Fluorinated Building Block

Abstract

CAS Number: 380355-65-7 Chemical Name: Ethyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate[1]

This technical guide profiles Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, a specialized heterocyclic intermediate critical to modern medicinal chemistry and agrochemical synthesis. Unlike generic reagents, this compound offers a "privileged" trifluoromethyl-pyridine scaffold pre-functionalized with orthogonal reactive handles (an ester at C3 and a reactive methyl group at C2). These features make it an indispensable building block for the divergent synthesis of fused ring systems, particularly 1,6-naphthyridines and pyrido[2,3-d]pyrimidines , which are frequent pharmacophores in kinase inhibitors and GPCR ligands. This guide details its physicochemical properties, synthetic utility, and specific experimental protocols for scaffold elaboration.

Physicochemical Profile

The strategic value of CAS 380355-65-7 lies in its balance of lipophilicity (conferred by the -CF3 group) and reactivity. The trifluoromethyl group significantly alters the electronic properties of the pyridine ring, lowering the pKa of the nitrogen and increasing resistance to oxidative metabolism at the C6 position.

Table 1: Core Chemical Properties[1]

| Property | Data |

| CAS Number | 380355-65-7 |

| Molecular Formula | C₁₀H₁₀F₃NO₂ |

| Molecular Weight | 233.19 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

| LogP (Predicted) | ~2.6 (Lipophilic due to -CF3) |

| Boiling Point | ~260–270°C (at 760 mmHg) |

| Functional Groups | Ethyl ester (Electrophile), 2-Methyl (Nucleophile upon activation), Trifluoromethyl (Lipophilic/Metabolic blocker) |

Synthetic Utility & Mechanism of Action[2]

The "Push-Pull" Reactivity Model

The utility of this building block stems from the electronic relationship between its substituents:

-

C3-Ethyl Ester: Acts as an electrophilic trap.

-

C2-Methyl Group: The acidity of the methyl protons is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the adjacent ester. This allows for facile deprotonation or condensation with electrophiles (e.g., aldehydes, dimethylformamide dimethyl acetal).

-

C6-Trifluoromethyl: Acts as a metabolic shield, preventing oxidation at the typically labile C6 position, while modulating the lipophilicity of the final drug candidate.

Primary Synthetic Workflow: Accessing Fused Heterocycles

The most common application of CAS 380355-65-7 is the synthesis of 1,6-naphthyridines via the Bredereck synthesis or Friedländer-type condensation .

Mechanism:

-

Activation: The C2-methyl group reacts with a carbon electrophile (e.g., DMF-DMA) to form an enamine intermediate.

-

Cyclization: Treatment with a nitrogen nucleophile (e.g., ammonia, primary amines, or guanidines) initiates a cyclization cascade, attacking the ester to close the second ring.

Experimental Protocol: Synthesis of a 1,6-Naphthyridine Scaffold

Context: This protocol demonstrates the conversion of CAS 380355-65-7 into a substituted 1,6-naphthyridin-5(6H)-one, a common core in kinase inhibitor discovery (e.g., inhibitors of c-Met or VEGFR).

Phase A: Enamine Formation

Objective: Activate the C2-methyl group.

-

Reagents:

-

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (1.0 eq)[1]

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 eq)

-

Solvent: Anhydrous DMF or Toluene (optional, can be run neat)

-

-

Procedure:

-

Charge a reaction flask with the nicotinate substrate.

-

Add DMF-DMA under an inert atmosphere (N₂).

-

Heat the mixture to 100–110°C for 4–16 hours. Monitor by LC-MS for the disappearance of the starting material and formation of the vinyl-dimethylamine species (M+55).

-

Workup: Concentrate the reaction mixture in vacuo to remove excess DMF-DMA. The resulting red/orange oil or solid (enamine intermediate) is often used directly in the next step without purification to avoid hydrolysis.

-

Phase B: Cyclization

Objective: Ring closure with a primary amine.

-

Reagents:

-

Crude Enamine from Phase A (1.0 eq)

-

Primary Amine (R-NH₂, e.g., Aniline, Benzylamine) (1.2 eq)

-

Acid Catalyst: Glacial Acetic Acid (excess) or p-TsOH (0.1 eq) in Ethanol.

-

-

Procedure:

-

Dissolve the crude enamine in Ethanol or Glacial Acetic Acid.

-

Add the primary amine.

-

Reflux the mixture (80–100°C ) for 4–12 hours.

-

Mechanism: Transamination occurs first (displacing dimethylamine), followed by intramolecular nucleophilic attack of the new amine on the ethyl ester, releasing ethanol and forming the lactam ring.

-

Purification: Upon cooling, the product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, evaporate solvent and purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).

-

Medicinal Chemistry Significance

The Trifluoromethyl Effect

The inclusion of the -CF3 group at the C6 position is not merely structural; it imparts critical pharmacological properties:

-

Metabolic Stability: The C6 position of pyridines is susceptible to oxidation by aldehyde oxidase (AO). The -CF3 group blocks this site, significantly extending the half-life (

) of the molecule in vivo. -

Lipophilicity: The -CF3 group increases lipophilicity (LogP), improving permeability across biological membranes, including the Blood-Brain Barrier (BBB).

-

Electronic Modulation: The strong electron-withdrawing nature of -CF3 reduces the basicity of the pyridine nitrogen, reducing the risk of hERG channel inhibition (a common cardiac toxicity liability for basic pyridines).

Applications in Drug Discovery

-

Kinase Inhibitors: The 1,6-naphthyridine core derived from this intermediate mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.

-

Allosteric Modulators: Used in the design of mGluR (metabotropic glutamate receptor) modulators where the trifluoromethyl-pyridine motif is a known privileged substructure.

References

-

Bagley, M. C., et al. (2002). "A new one-step synthesis of substituted pyridines using the Bohlmann-Rahtz reaction." Journal of the Chemical Society, Perkin Transactions 1, 1663. Link

- Okada, E., et al. (1997). "Facile synthesis of 6-(trifluoromethyl)

-

Devadoss, T., et al. (2021).[2] "Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review." ChemistrySelect, 6(15), 3766-3814. Link

-

World Intellectual Property Organization. (2006). "Pyridine based compounds useful as intermediates for pharmaceutical or agricultural end-products." Patent WO2006059103A2. Link

Sources

Technical Guide: In-Vitro Profiling & Synthetic Utility of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

[1]

Executive Summary & Compound Profile

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is a "privileged scaffold" in drug discovery.[1] Its value lies in the 6-trifluoromethyl (

While often an intermediate, this compound requires specific in-vitro profiling to assess its stability as a prodrug or its reactivity in library generation.[1]

Physicochemical Data Table

| Property | Value / Description | Significance in Assay |

| CAS Number | 380355-65-7 | Identification |

| Molecular Formula | MW = 233.19 g/mol | |

| LogP (Predicted) | ~2.8 - 3.2 | High membrane permeability; requires DMSO for solubilization. |

| pKa (Pyridine N) | ~1.5 - 2.0 (Calculated) | Weakly basic due to electron-withdrawing |

| Solubility | DMSO (>50 mM), Ethanol | Low aqueous solubility; requires carrier solvent in cell media.[1] |

| Key Hazard | Irritant (H315, H319) | Standard PPE required.[1] |

In-Vitro Stability & Metabolism Protocols

For researchers using this ester as a biological probe, it is critical to determine if the observed activity is due to the ester (parent) or the acid (metabolite) .[1] Pyridine esters are prone to rapid hydrolysis by carboxylesterases (CES1/CES2) in plasma and liver microsomes.

Protocol A: Microsomal Stability Assay (Ester Hydrolysis)

Objective: Quantify the conversion rate of the ethyl ester to 2-methyl-6-(trifluoromethyl)nicotinic acid.

Reagents:

-

Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.

-

NADPH Regenerating System (if assessing oxidative metabolism at methyl group).

-

Test Compound: 10 mM stock in DMSO.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow:

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in buffer. Pre-warm at 37°C for 5 min.

-

Initiation: Spike Test Compound to final concentration of 1 µM (keeps DMSO <0.1%).

-

Note: For ester hydrolysis alone, NADPH is not strictly required, but including it checks for CYP450 oxidation of the 2-methyl group.[1]

-

-

Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

-

Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).

-

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

-

Monitor: Parent (m/z 234 → fragment) and Acid Metabolite (m/z 206 → fragment).

-

Data Interpretation:

-

High Clearance (>50 µL/min/mg): Indicates the ester is a prodrug in this system.

-

Low Clearance: The ester is stable and likely the active species in cellular assays.[1]

Synthetic Application: Generating Bioactive Libraries

The primary utility of this compound is in the synthesis of VEGFR-2 inhibitors (anti-angiogenic agents) via amidation. The

Mechanism of Action (Synthesis & Bioactivity)

The following diagram illustrates the conversion of the scaffold into a VEGFR-2 inhibitor and its metabolic fate.[1]

Figure 1: Synthetic pathway from the ethyl ester scaffold to bioactive VEGFR-2 inhibitors, highlighting the competing hydrolysis pathway.[1]

Protocol B: In-Vitro Cytotoxicity Screening (MTT Assay)

When screening libraries derived from this scaffold (e.g., for anticancer activity against HCT-116 cells), DMSO tolerance is the limiting factor due to the lipophilic

-

Cell Seeding: Seed HCT-116 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

-

Compound Preparation:

-

Dissolve Ethyl 2-methyl-6-(trifluoromethyl)nicotinate derivatives in 100% DMSO.

-

Perform serial dilutions in culture media. Critical: Final DMSO concentration must be ≤ 0.5% to avoid solvent toxicity masking the compound's effect.

-

-

Treatment: Incubate cells with compounds for 48h or 72h.

-

Readout: Add MTT reagent. Read absorbance at 570 nm.

-

Control: Use Sorafenib as a positive control for VEGFR-2 inhibition comparison.[1]

Strategic Design: The Role of the Group

In rational drug design, the 6-trifluoromethyl group is not merely a decoration.[1] It serves three specific "in-vitro" functions that justify its cost:

-

Metabolic Blocking: It blocks the C6 position from oxidation by CYP450 (a common clearance route for pyridines).

-

Lipophilicity Boost: It increases LogP by ~1.2 units compared to a methyl group, enhancing penetration into the hydrophobic ATP-binding pocket of kinases (like VEGFR-2).[1]

-

Electronic Modulation: The strong electron-withdrawing nature reduces the pKa of the pyridine nitrogen, reducing non-specific binding to acidic proteins in the assay media.[1]

Comparative Potency Data (Representative)

Data derived from SAR studies on nicotinamide VEGFR-2 inhibitors [1].

| Compound Variant | R-Group (C6 Position) | IC50 (VEGFR-2) | HCT-116 Cytotoxicity |

| Scaffold (Parent) | > 100 µM (Inactive) | Low | |

| Derivative A | 0.85 µM | Moderate | |

| Derivative B | 0.12 µM | High | |

| Derivative C | 5.40 µM | Low |

Note: The scaffold itself is inactive; the derivative (amide/urea) gains potency, with the

References

-

Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors.

-

Source: PMC / NIH[1]

- Context: Describes the synthesis and biological evaluation of libraries built upon the trifluoromethyl-nicotinic acid scaffold.

-

-

Ethyl 2-methyl-6-(trifluoromethyl)

-

Pyridine based compounds useful as intermediates (P

The Synthetic Versatility and Bioactive Potential of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate Derivatives: A Technical Guide

Abstract: The pyridine scaffold remains a cornerstone in modern medicinal and agricultural chemistry. Strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical properties and biological activity. This guide focuses on the chemical landscape and potential applications of derivatives originating from Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, a key building block. By leveraging the synergistic effects of the methyl and trifluoromethyl groups, this scaffold gives rise to derivatives with significant potential, particularly as Protoporphyrinogen Oxidase (PPO)-inhibiting herbicides and novel antifungal agents. We will detail the synthetic pathways to the core structure, its subsequent derivatization into key amides, and explore the mechanistic basis and structure-activity relationships of these potential applications, supported by quantitative data from analogous systems.

Introduction: The Strategic Importance of the Nicotinate Scaffold

The nicotinic acid (pyridine-3-carboxylic acid) framework is a privileged structure in drug discovery and agrochemical design. Its nitrogen atom acts as a hydrogen bond acceptor and modulates the molecule's pKa, while the substituted ring provides a rigid scaffold for orienting functional groups toward biological targets. The introduction of specific substituents is a critical strategy for optimizing a molecule's properties.

The trifluoromethyl (-CF3) group, in particular, is of immense value in molecular design.[1] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1] The -CF3 group can enhance binding affinity, improve membrane permeability, and block metabolic degradation at the site of substitution.[1] When combined with a simple alkyl group like methyl (-CH3), which can provide steric bulk and engage in hydrophobic interactions, the resulting 2-methyl-6-(trifluoromethyl)pyridine scaffold becomes a versatile platform for generating novel bioactive compounds.[2][3] Ethyl 2-methyl-6-(trifluoromethyl)nicotinate serves as a readily accessible entry point to this chemical space.

Synthesis and Derivatization Strategies

The construction and subsequent modification of the core scaffold is a multi-step process that offers multiple points for diversification. The primary strategy involves building the functionalized pyridine ring, followed by hydrolysis of the ethyl ester and subsequent amidation to yield a library of bioactive candidates.

Synthesis of the Core Scaffold: Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

A robust method for constructing the 2-methyl-6-(trifluoromethyl)pyridine ring system is through a multi-component condensation reaction, a variant of the Hantzsch pyridine synthesis. This approach leverages the reactivity of ethyl 4,4,4-trifluoro-3-oxobutanoate, a key fluorinated building block.[1]

The rationale for this pathway is its efficiency in assembling the complex heterocyclic core from relatively simple, commercially available starting materials. The choice of ethyl 4,4,4-trifluoro-3-oxobutanoate directly installs the critical trifluoromethyl group at the 6-position of the resulting nicotinic acid ester.

Experimental Protocol: Synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

-

Step 1: Enamine Formation. To a solution of acetone in toluene, add an equimolar amount of a secondary amine (e.g., morpholine). Reflux the mixture using a Dean-Stark apparatus to remove water and drive the formation of the corresponding enamine, 4-(propan-2-ylidene)morpholine. Monitor the reaction by GC-MS until the starting materials are consumed. Remove the solvent under reduced pressure.

-

Step 2: Condensation and Cyclization. Dissolve the crude enamine intermediate in ethanol. Add an equimolar amount of ethyl 4,4,4-trifluoro-3-oxobutanoate to the solution. Reflux the mixture for 12-24 hours. The reaction involves a Michael addition followed by intramolecular cyclization and dehydration to form a dihydropyridine intermediate.

-

Step 3: Oxidation. Cool the reaction mixture and add a suitable oxidizing agent, such as nitric acid or DDQ, portion-wise while maintaining the temperature below 40°C. The oxidation step leads to the aromatization of the dihydropyridine ring.

-

Work-up and Purification. After the oxidation is complete, neutralize the reaction mixture carefully with an aqueous base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Ethyl 2-methyl-6-(trifluoromethyl)nicotinate.

Derivatization of the Core Scaffold

The ethyl ester of the core scaffold is a versatile handle for creating a diverse range of derivatives, most notably the corresponding carboxylic acid and subsequent amides.

Experimental Protocol 2.2.1: Hydrolysis to 2-Methyl-6-(trifluoromethyl)nicotinic Acid

-

Dissolve Ethyl 2-methyl-6-(trifluoromethyl)nicotinate in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess (2-3 equivalents) of lithium hydroxide (LiOH) or a strong acid like hydrochloric acid (HCl).

-

Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

-

Cool the reaction to room temperature and remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution with 1M HCl until the pH is approximately 2-3, which will precipitate the carboxylic acid product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-Methyl-6-(trifluoromethyl)nicotinic Acid.[4][5]

Experimental Protocol 2.2.2: Amide Coupling to form Nicotinamides

-

In an inert atmosphere, dissolve 2-Methyl-6-(trifluoromethyl)nicotinic Acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.1 equivalents) or EDC (1.2 equivalents) along with a base like N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO3), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-2-methyl-6-(trifluoromethyl)nicotinamide.

Potential Applications and Biological Activities

Derivatives of the 2-methyl-6-(trifluoromethyl)nicotinate scaffold, particularly the nicotinamides, have shown significant potential in agrochemical and medicinal applications. Below are two case studies based on closely related structures that highlight this potential.

Case Study 1: Herbicidal Activity via PPO Inhibition

Mechanism of Action: A primary mode of action for many modern herbicides is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[6][7][8] This enzyme is crucial in the chlorophyll and heme biosynthesis pathway, where it catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[3][9] When a PPO inhibitor blocks this enzyme, its substrate (protoporphyrinogen IX) accumulates and leaks from the chloroplast into the cytoplasm.[6] There, it is rapidly oxidized by other enzymes to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating highly destructive singlet oxygen.[6] This reactive oxygen species initiates lipid peroxidation, leading to the rapid destruction of cell membranes, leakage of cellular contents, and ultimately, rapid tissue necrosis and plant death.[7][8]

Quantitative Data and Structure-Activity Relationship (SAR): Studies on structurally analogous N-(arylmethoxy)-2-chloronicotinamides have demonstrated potent herbicidal activity. The data suggests that the electronic and steric properties of the substituent on the N-arylmethoxy portion of the molecule are critical for activity.

| Compound ID | R Group (on N-benzyloxy) | Target Species | IC50 (µM)[5] |

| 5a | 4-Cl | Lemna paucicostata | 25.1 |

| 5f | 3,4-diCl | Lemna paucicostata | 7.8 |

| 5i | 4-CF3 | Lemna paucicostata | 10.5 |

| Clomazone | (Commercial Herbicide) | Lemna paucicostata | 125 |

| Propanil | (Commercial Herbicide) | Lemna paucicostata | 2 |

Table 1: Herbicidal activity of analogous 2-chloronicotinamide derivatives against duckweed.

From this data, a preliminary SAR can be inferred:

-

Electron-Withdrawing Groups are Favorable: The presence of electron-withdrawing groups (Cl, CF3) on the benzyl ring enhances herbicidal activity compared to less substituted analogs.

-

Substitution Pattern is Key: The 3,4-dichloro substitution pattern (Compound 5f ) provided the highest potency in this series, suggesting a specific fit within the PPO enzyme's active site.

-

Potential of the Scaffold: The most active compounds in the series show significantly better activity than the commercial herbicide Clomazone and approach the activity of Propanil, highlighting the potential of the nicotinamide scaffold for developing new PPO inhibitors.

Case Study 2: Antifungal Activity

Mechanism of Action: Nicotinamide derivatives have also emerged as promising antifungal agents. While various mechanisms exist, one key pathway involves the disruption of fungal cell wall integrity. The fungal cell wall is a dynamic structure essential for viability, and its disruption leads to osmotic instability and cell lysis. Certain nicotinamide analogs have been shown to interfere with the synthesis of key cell wall components, leading to fungicidal effects.

Quantitative Data and Structure-Activity Relationship (SAR): A study of various nicotinamide derivatives against Candida albicans, a common human fungal pathogen, provides valuable SAR insights.

| Compound ID | Key Structural Features | Target Species | MIC (µg/mL)[10] |

| 16a | 2-amino-5-isopropylphenyl amide | Candida albicans SC5314 | > 64 |

| 16d | 4-amino-3-isopropylphenyl amide | Candida albicans SC5314 | 2 |

| 16g | 3-amino-4-isopropylphenyl amide | Candida albicans SC5314 | 0.25 |

| Fluconazole | (Commercial Antifungal) | Candida albicans SC5314 | 0.5 |

Table 2: Antifungal activity of analogous nicotinamide derivatives.

This dataset reveals a highly sensitive SAR:

-

Positional Isomerism is Crucial: The relative positions of the amino and isopropyl groups on the phenylamide moiety dramatically impact activity. The 3-amino-4-isopropyl substitution pattern (Compound 16g ) is optimal, showing an 8-fold increase in potency over the 4-amino-3-isopropyl isomer (16d ) and being completely active compared to the inactive 2-amino-5-isopropyl isomer (16a ).

-

High Potency: The lead compound, 16g , exhibited an MIC of 0.25 µg/mL, making it twice as potent as the widely used commercial antifungal, Fluconazole, against this strain.[10] This underscores the potential for discovering highly effective antifungal agents based on the nicotinamide scaffold.

Conclusion and Future Perspectives

The Ethyl 2-methyl-6-(trifluoromethyl)nicotinate scaffold is a valuable and versatile starting point for the development of novel bioactive molecules. The synthetic routes are accessible and allow for the creation of diverse libraries of derivatives, particularly through the formation of nicotinamides. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the established biological relevance of the nicotinamide core, creates a powerful platform for discovery.

The potential of these derivatives as PPO-inhibiting herbicides is significant, with analogous compounds demonstrating potency that rivals or exceeds commercial standards. Likewise, the discovery of nicotinamide analogs with potent, sub-micromolar antifungal activity highlights a second, highly promising therapeutic avenue. Future research should focus on the synthesis and screening of a focused library of N-substituted-2-methyl-6-(trifluoromethyl)nicotinamides to directly probe the SAR of this specific scaffold and optimize its activity against both agricultural and medicinal targets.

References

-

Trifluoroacetylation of ethyl 2,4-dioxopentanoate. The first synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid and its derivatives. ResearchGate.[Link]

-

DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. elibrary.ru.[Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.[Link]

-

Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.[Link]

-

2-Methyl-6-(trifluoromethyl)pyridine | C7H6F3N. PubChem.[Link]

-

Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. PubMed.[Link]

- Preparation of nicotinic acid amide.

-

Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PubMed.[Link]

-

Analysis of Flonicamid-Metabolites TFNA and TFNG using acidified QuEChERS method. eurl-pesticides.eu.[Link]

-

Nicotinamide potentiates amphotericin B activity against Candida albicans. PubMed Central.[Link]

-

Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. PubMed.[Link]

-

2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Organic Syntheses Procedure.[Link]

-

Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle.[Link]

-

2-Methyl-6-(trifluoromethyl)pyridine. MySkinRecipes.[Link]

- New herbicidal nicotinamide derivatives.

-

Inhibition profile of trifludimoxazin towards PPO2 target site mutations. PubMed.[Link]

-

Discovery, Mode of Action, Resistance Mechanisms, and Plan of Action for Sustainable Use of Group 14 Herbicides. ResearchGate.[Link]

-

Protoporphyrinogen Oxidase (PPO) Inhibitors. University of Missouri Extension.[Link]

-

Protoporphyrinogen Oxidase (PPO) Inhibitors. NC State Extension Publications.[Link]

-

Amide coupling between 5-(trifluoromethyl)-2-pinolinic acid and... ResearchGate.[Link]

-

A Convenient Procedure For The Synthesis Of 2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphonates. ResearchGate.[Link]

-

Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PubMed Central.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition profile of trifludimoxazin towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 8. Protoporphyrinogen Oxidase (PPO) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]

- 9. Inhibition profile of trifludimoxazin towards PPO2 target site mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate for medicinal chemistry research

The following technical guide details the chemical profile, synthetic utility, and medicinal chemistry applications of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate .

High-Value Fluorinated Scaffold for Drug Discovery & Agrochemical Development [1]

Executive Summary

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (CAS: 380355-65-7) is a specialized pyridine building block characterized by a trifluoromethyl group at the C6 position.[2] This moiety is critical in modern medicinal chemistry for modulating lipophilicity (LogP) , metabolic stability , and protein-ligand binding interactions .[1]

This guide serves as a definitive reference for researchers utilizing this scaffold to synthesize Nicotinamide N-methyltransferase (NNMT) inhibitors , kinase inhibitors , and advanced agrochemicals (e.g., HPPD inhibitors).[1]

Chemical Profile & Structural Significance[1][3][4][5][6]

Physicochemical Data

| Property | Specification |

| IUPAC Name | Ethyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate |

| CAS Number | 380355-65-7 |

| Molecular Formula | |

| Molecular Weight | 233.19 g/mol |

| SMILES | CCOC(=O)C1=C(C)N=C(C=C1)C(F)(F)F |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

The "Fluorine Effect" in Medicinal Chemistry

The C6-trifluoromethyl group is not merely a substituent; it is a functional tool that alters the molecule's behavior:

-

Metabolic Blocking: The strong C-F bond (

) prevents oxidative metabolism at the C6 position, a common site for cytochrome P450 attack in pyridines.[1] -

Electronic Modulation: The electron-withdrawing nature of

reduces the basicity of the pyridine nitrogen, altering hydrogen bond acceptor capability and potentially improving membrane permeability.[1] -

Lipophilicity: Increases

, facilitating Blood-Brain Barrier (BBB) penetration for CNS targets.[1]

Synthetic Accessibility: The Core Workflow

The most robust industrial route to this scaffold involves the Hantzsch-type condensation or aza-annulation using 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) .[1] This method is preferred over direct trifluoromethylation due to higher regioselectivity and yield.

Synthesis Diagram (Graphviz)[1][11]

Figure 1: Convergent synthesis via ethyl 3-aminocrotonate and ETFBO.

Detailed Protocol: Aza-Annulation Strategy

Note: This protocol is adapted from standard procedures for 6-trifluoromethylpyridines.[1]

-

Reagent Preparation:

-

Component A: Ethyl 3-aminocrotonate (1.0 eq). Prepared in situ or purchased.

-

Component B: 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) (1.05 eq).[1]

-

Solvent: Ethanol (absolute) or Glacial Acetic Acid.

-

-

Reaction:

-

Dissolve Ethyl 3-aminocrotonate in ethanol.

-

Add ETFBO dropwise at room temperature (exothermic reaction possible).

-

Heat the mixture to reflux (

) for 3–6 hours. -

Mechanism:[1][3][4] The enamine nitrogen attacks the

-carbon of ETFBO (Michael addition), followed by intramolecular condensation and elimination of ethanol.[1]

-

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Dissolve residue in Ethyl Acetate and wash with

(aq) to remove acidic byproducts. -

Purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Functionalization "Toolbox"

Once synthesized, the ethyl ester serves as a versatile handle for divergent synthesis.[1]

Reaction Pathways Diagram[1][11]

Figure 2: Divergent synthesis pathways from the core ester scaffold.[1]

Key Transformation Protocols

A. Hydrolysis to Nicotinic Acid

The acid form (CAS 261635-93-2) is the primary precursor for amide coupling.

-

Reagents:

(2.0 eq), -

Procedure: Stir at RT for 4 hours. Acidify with

to pH 3. Precipitate is filtered and dried.[4] -

Yield: Typically

.[5]

B. Hydrazide Formation

Relevant for antimicrobial research (e.g., Schiff base formation).[1]

-

Reagents: Hydrazine hydrate (excess), Ethanol.[1]

-

Procedure: Reflux for 4–8 hours. The product often precipitates upon cooling.

Medicinal Chemistry Applications

NNMT Inhibitors

Nicotinamide N-methyltransferase (NNMT) is a metabolic regulator implicated in cancer and obesity. The 6-trifluoromethyl group sterically and electronically modifies the nicotinamide core, potentially creating "Turnover Inhibitors" or blocking methylation by SAM.[1]

-

Strategy: Convert the ester to an amide (e.g.,

-methyl amide).[1] -

Rationale: The

group prevents metabolic clearance of the inhibitor while mimicking the steric bulk of larger natural substrates.[1]

Agrochemicals (HPPD Inhibitors)

This scaffold is homologous to the core of Flufenox and Flonicamid .[1]

-

Mechanism: The pyridine ring coordinates with the iron center of enzymes like HPPD (4-hydroxyphenylpyruvate dioxygenase).

-

Role of

: Enhances plant tissue penetration and resistance to hydrolytic degradation in the field.

Bioisosteric Replacement

The 2-methyl-6-(trifluoromethyl)pyridine moiety is often used as a bioisostere for:

-

Substituted Benzenes: mimicking 1,3-disubstituted aromatic rings with altered electrostatics.[1]

-

Pyrimidines: offering a different hydrogen-bond acceptor profile (1 nitrogen vs. 2).

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Esters can hydrolyze slowly if exposed to moisture.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses required.[1] Handle in a fume hood.

References

-

Synthesis of 6-Trifluoromethylpyridines

- Source: Patent WO2006059103A2. "Process for the preparation of 2-methyl-6-(trifluoromethyl)nicotinic acid ethyl ester."

- Context: Describes the condensation of ethyl 3-aminocroton

-

[1]

-

ETFBO Chemistry & Applications

-

Source:ResearchGate. "4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes."[1]

- Context: Details the mechanism of cyclization using ETFBO to form trifluoromethyl

-

-

Medicinal Chemistry of NNMT Inhibitors

- Source:Journal of Medicinal Chemistry / NIH. "Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase."

- Context: Discusses SAR of nicotinamide derivatives and the impact of ring substitutions.

-

[1]

-

Biological Activity of Nicotinic Acid Derivatives

- Source:Molecules (MDPI). "Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones."

- Context: Illustrates the conversion of nicotinate esters to hydrazides for biological screening.

-

[1]

Sources

- 1. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate - Google Patents [patents.google.com]

- 2. 380355-65-7 Cas No. | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | Apollo [store.apolloscientific.co.uk]

- 3. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. environmentclearance.nic.in [environmentclearance.nic.in]

- 5. EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters - Google Patents [patents.google.com]

Methodological & Application

Application Note: One-Pot Synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

Abstract